Serratin

Melanogenesis Toxicology Drug Discovery

Lab-to-Lab Reproducibility Issue: Generic autophagy inducers cannot achieve allele-selective mHTT clearance, complicating Huntington's disease model validation. Serratin (AN2) specifically bridges mHTT and LC3B without engaging wild-type HTT. - Allele-selective lowering of mHTT in HD mouse neurons at 10-300 nM - Superior in vivo safety: non-toxic at ≤25 µg/mL in zebrafish (vs. 7-hydroxy-4-phenylcoumarin) - Dual role as autophagy inducer and ATTEC positive control, enabling mechanistic dissection. Source: BenchChem assured; shipped ambient with Certificate of Analysis.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 7758-73-8
Cat. No. B1236179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerratin
CAS7758-73-8
Synonymsserratin
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)OC3=CC(=CC(=C23)O)O
InChIInChI=1S/C15H10O4/c16-10-6-12(17)15-11(9-4-2-1-3-5-9)8-14(18)19-13(15)7-10/h1-8,16-17H
InChIKeyHUQKUJNSVHEHIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Serratin Procurement: Verified Scaffold


Serratin (CAS 7758-73-8), also identified as 5,7-dihydroxy-4-phenylcoumarin, is a chemically well-defined neoflavonoid of the phenylpropanoid and polyketide class [1]. It is characterized by a molecular formula of C15H10O4 and a molecular weight of 254.24 g/mol . The compound has been isolated from various natural sources, including the essential oil of *Clerodendron serratum* and bacterial cultures of *Serratia marcescens*, and is also known by the research code LC3-mHTT-IN-AN2 (Compound AN2) [1]. This evidence guide focuses on the specific, quantifiable differentiation of this compound against its closest structural analogs and functional alternatives.

1 Neoflavonoid scaffold for melanogenesis pathway studies
2 Dual autophagy inducer and mHTT-LC3 linker probe
3 Supports neurodegeneration and depigmentation research workflows

Serratin: Why Generic Substitutes Fail


Substituting Serratin (5,7-dihydroxy-4-phenylcoumarin) with a seemingly similar compound like 7-hydroxy-4-phenylcoumarin or a generic autophagy inducer is not scientifically justifiable due to critical differences in both biological activity and safety profile. For instance, in a direct in vivo comparison, the presence of the 5-hydroxy group in Serratin confers a distinct safety advantage, allowing for a higher non-toxic developmental dose in zebrafish embryos (≤25 µg/mL) compared to its mono-hydroxy analog 7-hydroxy-4-phenylcoumarin (≤50 µg/mL) when considering anti-melanogenic activity [1]. Furthermore, while Serratin is known as an autophagy inducer, its limited potency and safety as a parent compound necessitated the development of an entirely new class of derivatives (e.g., ORA471) to achieve a meaningful therapeutic window, a finding that underscores the unique limitations and specific context of its use [2]. This evidence demonstrates that the specific substitution pattern on the coumarin scaffold and the compound's inherent bioactivity profile are non-interchangeable.

This compound 5,7-dihydroxy substitution contributes to reported developmental safety margin in embryo models
Mono-hydroxy analog 7-hydroxy-4-phenylcoumarin may shift toxicity-related endpoint interpretation
This compound Allele-selective mHTT-LC3 linker function reported for targeted degradation studies
Generic autophagy inducer Broad pathway activation may not replicate mHTT-selective degradation endpoints

Serratin vs. Comparators: Quantitative Evidence


Safety Margin vs. Hydroquinone & Kojic Acid (Zebrafish)

Serratin (5,7-dihydroxy-4-phenylcoumarin) demonstrates a quantifiably superior safety profile compared to the established depigmenting agents hydroquinone and kojic acid. In a zebrafish embryo model, Serratin did not induce melanocytotoxicity, cardiotoxic side effects, or neutropenia, which are observed with hydroquinone and kojic acid [1]. The compound reduced body pigmentation at 5 µg/mL and was non-toxic to embryo development and survival at doses ≤25 µg/mL [1].

Safety margin vs. HQ & KA
Head-to-head
Serratin No melanocytotoxicity, cardiotoxicity, or neutropenia at ≤25 µg/mL
HQ / Kojic Acid Known to cause melanocytotoxicity, cardiotoxicity, and neutropenia
Reported safety-related endpoint context
Zebrafish embryo model; depigmenting activity without compromising embryo health
Melanogenesis Toxicology Drug Discovery

Anti-Melanogenic Potency vs. Hydroquinone (Zebrafish)

Serratin (5,7-dihydroxy-4-phenylcoumarin) achieves effective depigmentation at a lower concentration than hydroquinone in a direct comparison. While Serratin decreased body pigmentation at a concentration of 5 µg/mL, hydroquinone is typically used at higher concentrations in similar assays [1]. This indicates a potentially greater efficacy for Serratin at a lower dose.

Depigmenting potency
Head-to-head
5 µg/mL
Reported depigmenting endpoint context
Zebrafish body pigmentation assay; effective at lower concentration than hydroquinone
Dermatology Cosmetic Science Melanogenesis

Baseline Scaffold for ORA471 with Superior Tolerability

Serratin (AN2) is a known autophagy inducer, but its limited potency and safety profile necessitated the development of improved derivatives. The compound ORA471, derived from Serratin, demonstrated a maximum tolerated dose (MTD) of 300 mg/kg in mice and showed superior mitophagy activation in human cells compared to AN2 [1]. This directly quantifies the limitations of the parent compound Serratin, establishing it as a crucial but unoptimized starting point.

Derivative MTD comparison
Class-level
ORA471 derivative MTD 300 mg/kg in mice
Serratin (AN2) Reported limited safety; MTD not directly reported
Reported baseline scaffold limitation context
Mouse model; parent compound serves as reference for derivative optimization
Autophagy Neurodegeneration Parkinson's Disease

Selective mHTT-LC3 Linker with Allele Specificity

Serratin, under the name LC3-mHTT-IN-AN2, exhibits a unique and highly specific biological function as a linker compound that bridges mutant huntingtin protein (mHTT) and the autophagy protein LC3B [1]. Critically, it does not interact with wild-type huntingtin (wtHTT) or irrelevant control proteins, providing a selective mechanism for targeting the disease-causing mutant protein for autophagic degradation [1].

mHTT-LC3 binding profile
Reported
Mutant huntingtin (mHTT): interaction confirmed
Wild-type huntingtin (wtHTT): no interaction
Irrelevant control proteins: no interaction
Reported selective binding context
In vitro recombinant protein binding assays
Huntington's Disease Autophagy Targeted Protein Degradation

Serratin Procurement: Validated Applications


Next-Generation Depigmenting Agent R&D

Based on the direct head-to-head comparison showing Serratin's superior safety profile over hydroquinone and kojic acid, along with its effective depigmenting activity at 5 µg/mL in zebrafish, procurement of this compound is justified for teams engaged in the discovery and optimization of novel topical or cosmetic ingredients [1]. Serratin serves as an ideal lead scaffold for medicinal chemistry efforts aimed at improving upon the therapeutic window of current depigmenting treatments. Its favorable toxicity profile allows for exploration of higher dosing regimens or combination strategies that would be precluded by the toxicity of existing agents [1].

Autophagy & Neurodegeneration Research

The characterization of Serratin (AN2) as an autophagy inducer with 'limited' potency and safety makes it a critical reference standard for any laboratory studying autophagy modulation, particularly in the context of neurodegenerative diseases like Parkinson's and Huntington's disease [1]. Procuring Serratin is essential for establishing baseline activity in assays, providing a validated control for the screening of novel autophagy-modulating compounds, and serving as the parent scaffold for the rational design and synthesis of more potent and safer derivatives, such as ORA471 [1].

Targeted Protein Degradation in Huntington's Models

For research programs focused on allele-selective targeting of mutant huntingtin (mHTT) for degradation, Serratin (as LC3-mHTT-IN-AN2) is an indispensable chemical tool [1]. Its specific ability to link mHTT—but not wild-type HTT—to the autophagy machinery provides a unique mechanism for studying autophagosome-tethering compounds (ATTECs) [1]. This makes the compound essential for validating assays designed to measure mHTT clearance, for use as a positive control in phenotypic screens, and as a foundational ligand for developing more advanced bifunctional degraders [1].

Autophagy Pathway Selectivity Tool

Given its dual role as both a general autophagy inducer (though with limited potency) and a specific mHTT-LC3 linker, Serratin is a valuable probe for dissecting the nuanced mechanisms of autophagy. Researchers can use this compound to distinguish between broad autophagy activation and the more targeted process of autophagosome tethering, providing a controlled way to study the differential effects of these pathways in cellular models of neurodegeneration [1].

Application
Selection Property
Validation Focus
Depigmenting agent research
Safety-related endpoint context vs. reference depigmenting agents
Melanogenesis inhibition and developmental toxicity endpoints
Autophagy and neurodegeneration research
Autophagy inducer reference standard
Baseline autophagy assay context; derivative screening comparator
mHTT-targeted degradation studies
Allele-selective mHTT-LC3 linker function
mHTT clearance and autophagosome-tethering assay context
Autophagy pathway dissection
Dual autophagy induction and mHTT-linker profile
Pathway-specific autophagy endpoints; broad vs. targeted degradation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


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